molecular formula C18H25NO6 B13394052 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate

5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate

Cat. No.: B13394052
M. Wt: 351.4 g/mol
InChI Key: KHCZTGSAKNZBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Glu(OBzl)-OMe, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester methyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its molecular formula C17H23NO6 and is often utilized in solid-phase peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(OBzl)-OMe typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the carboxyl group using benzyl (OBzl) and methyl (OMe) esters. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

Industrial production of Boc-Glu(OBzl)-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OBzl)-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid or hydrogenation in the presence of palladium on carbon.

Major Products Formed

Scientific Research Applications

Boc-Glu(OBzl)-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Glu(OBzl)-OMe primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid, preventing unwanted reactions during peptide bond formation. The OBzl and OMe groups protect the carboxyl groups, ensuring selective reactions at the desired sites. The protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Glu(OBzl)-OMe is unique due to its dual protection of both the amino and carboxyl groups of glutamic acid. This dual protection allows for greater control and selectivity in peptide synthesis compared to compounds with single protecting groups .

Properties

IUPAC Name

5-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCZTGSAKNZBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.